molecular formula C19H21N3O4S B2439638 N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-67-4

N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2439638
CAS No.: 851717-67-4
M. Wt: 387.45
InChI Key: OCBVGXAZTADOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13(23)22-19(15-6-10-17(26-2)11-7-15)12-18(20-22)14-4-8-16(9-5-14)21-27(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBVGXAZTADOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis and Characterization

The compound is synthesized through a series of reactions involving hydrazine hydrate and various aromatic compounds. The characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity. For instance, one study reported the synthesis of a related pyrazole derivative, confirming its structure via 1^{1}H-NMR and 13^{13}C-NMR spectroscopy, which provided detailed spectral data essential for the identification of similar compounds .

2. Biological Activity Overview

2.1 Antitumor Activity
Pyrazole derivatives, including this compound, have been shown to exhibit promising antitumor activity. They are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies indicate that certain pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

2.2 Antioxidant Properties
The introduction of an acetyl group in pyrazole compounds often enhances their antioxidant activity. This has been demonstrated through assays like the DPPH radical scavenging method, where compounds showed significant free radical scavenging capabilities compared to standard antioxidants such as ascorbic acid .

2.3 Antimicrobial Effects
Research has also highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition of growth .

Table 1: Summary of Biological Activities

Activity TypeTest MethodResultsReference
AntitumorMTT assay against U-87 cellsSignificant cytotoxicity observed
AntioxidantDPPH radical scavenging assayActivity greater than ascorbic acid
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymes : Certain pyrazole derivatives have been found to inhibit key enzymes involved in cancer progression and oxidative stress.
  • Modulation of Signaling Pathways : These compounds can modulate pathways like MAPK and PI3K/Akt, leading to altered cell survival and proliferation dynamics.

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Continued exploration into its mechanisms and potential therapeutic applications could lead to significant advancements in treating various diseases.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit potential anticancer properties. In particular, derivatives of pyrazoles have been studied for their ability to inhibit cancer cell proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that specific pyrazole derivatives, similar to N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamide derivatives are known for their broad-spectrum antibacterial effects.

Data Table: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus≤ 25 µg/mL
This compoundEscherichia coli≤ 20 µg/mL

This data indicates that the compound exhibits potent antibacterial properties comparable to established antibiotics.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways effectively.

Case Study : A research article highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Q & A

Q. Table 1: Key Spectroscopic Data

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Methoxyphenyl6.8–7.1 (d, 2H)114–160
Acetyl2.4 (s, 3H)170–180
Methanesulfonamide3.1 (s, 3H)45–50

Advanced: How can researchers resolve contradictory data regarding the compound's biological activity across different assays?

Methodological Answer:

  • Assay Variability Analysis:
    • Compare cell lines (e.g., HepG2 vs. MCF-7) for cytotoxicity discrepancies due to differential enzyme expression .
    • Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • QSAR Modeling:
    • Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
    • Use software like Schrödinger Suite to predict binding affinities to targets (e.g., carbonic anhydrase IX) .

Advanced: What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), focusing on hydrogen bonds with the sulfonamide group .
    • Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .
  • Pharmacophore Modeling:
    • Identify critical features (e.g., hydrophobic dihydropyrazole core) using Discovery Studio .

Basic: What initial biological assays are recommended for assessing pharmacological potential?

Methodological Answer:

  • Anticancer Activity:
    • MTT assay on cancer cell lines (IC₅₀ determination) .
  • Anti-inflammatory Screening:
    • COX-2 inhibition assay (ELISA-based) .
  • Antimicrobial Testing:
    • Broth microdilution for MIC values against S. aureus and E. coli .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Structural Modifications:
    • Replace the 4-methoxyphenyl group with halogenated or nitro-substituted aryl rings .
    • Introduce bulkier substituents (e.g., tert-butyl) to the pyrazole ring to assess steric effects .
  • Biological Evaluation:
    • Test modified compounds in parallel assays (e.g., enzyme inhibition, cytotoxicity) .
  • Data Analysis:
    • Use multivariate regression to link substituent parameters (e.g., Hammett σ) to activity .

Q. Table 2: Example SAR Modifications

DerivativeModificationObserved Effect on Activity
Chlorophenyl AnalogIncreased lipophilicityEnhanced COX-2 inhibition
Nitro-substituted AnalogElectron-withdrawingReduced cytotoxicity

Advanced: What strategies mitigate toxicity issues observed in preclinical studies?

Methodological Answer:

  • Metabolic Profiling:
    • Use hepatic microsomes to identify reactive metabolites (e.g., glutathione adducts) .
  • Toxicophore Elimination:
    • Modify the acetyl group to reduce hepatotoxicity (e.g., replace with carbamate) .
  • In Silico Toxicity Prediction:
    • Employ tools like ProTox-II to predict off-target interactions (e.g., hERG channel inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.